5-Chloro-2-isopropoxybenzaldehyde
Overview
Description
5-Chloro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2. It is characterized by a benzene ring substituted with a chlorine atom at the fifth position, an isopropoxy group at the second position, and an aldehyde group at the first position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isopropoxybenzaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-isopropoxybenzene with chloroform in the presence of aluminum chloride (AlCl3) to introduce the aldehyde group.
Halogenation: Chlorination of the benzene ring using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the fifth position.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions using similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Oxidation of the aldehyde group to form carboxylic acids.
Reduction: Reduction of the aldehyde group to form alcohols.
Substitution: Electrophilic aromatic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) for electrophilic substitution.
Major Products Formed:
Oxidation: 5-Chloro-2-isopropoxybenzoic acid.
Reduction: 5-Chloro-2-isopropoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
5-Chloro-2-isopropoxybenzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2-isopropoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
4-Chlorobenzaldehyde
2-Chlorobenzaldehyde
3-Chlorobenzaldehyde
2-Bromobenzaldehyde
4-Bromobenzaldehyde
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Properties
IUPAC Name |
5-chloro-2-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILJSXLMSJSWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409404 | |
Record name | 5-chloro-2-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28396-34-1 | |
Record name | 5-chloro-2-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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